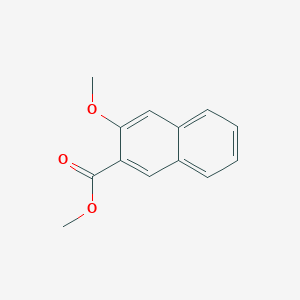

Methyl 3-methoxy-2-naphthoate

Overview

Description

Synthesis Analysis

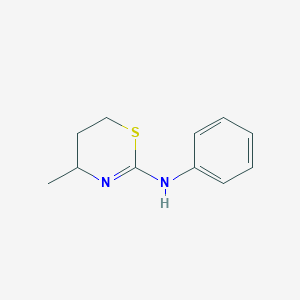

The synthesis of methyl 3-methoxy-2-naphthoate involves various methods, including cyclometalation reactions and photocyclodimerization processes. One method described involves the reaction between 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine and IrCl3, leading to the formation of unexpected complexes, highlighting the complexity and unpredictability of synthesizing such compounds (Xu et al., 2011). Another notable synthesis route is the gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate, showcasing an innovative approach to achieve high selectivity and efficiency in synthesis (Luo et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of methyl 3-methoxy-2-naphthoate reveal insights into its polymorphism and intermolecular interactions. A study focusing on a piperidine substituted methyl 3-hydroxy-2-naphthoate synthesized for application as a supramolecular host showed polymorphism through different crystallization solvents (Sahoo et al., 2020). This analysis is crucial for understanding the versatile applications and stability of methyl 3-methoxy-2-naphthoate derivatives.

Scientific Research Applications

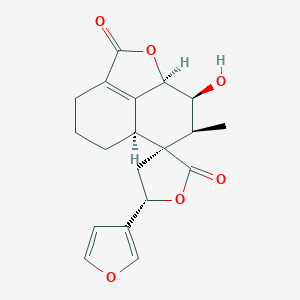

Methyl 3-methoxy-2-naphthoate has been investigated for its potential in photochemical reactions. For instance, its irradiation in methanol results in methanol adducts and cage-compounds, which can be hydrolysed to ketones. This property is significant for understanding and developing photochemical processes (Teitei & Wells, 1976).

It has been synthesized for applications as a supramolecular host, exhibiting polymorphism based on different solvents used for crystallization. Such studies are crucial for understanding molecular interactions and developing materials with specific properties (Sahoo, Kumar, Kumar, & Kumar, 2020).

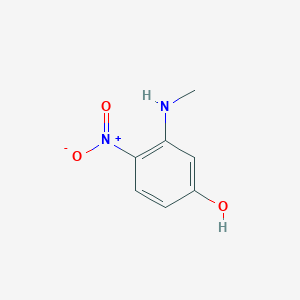

Methyl 3-methoxy-2-naphthoate derivatives have shown potential as anti-inflammatory agents and intermediates in synthesizing fluorescent molecules for studying lipid bilayers in biological membranes. This application is significant in medicinal chemistry and biochemical research (Balo, Fernández, García‐Mera, & López, 2000).

The compound has been used in enantioselective photocyclodimerization studies, demonstrating stepwise photochemical-chiral delivery. Such research contributes to the field of chiral chemistry and the development of optically active compounds (Luo, Cheng, Chen, Tung, & Wu, 2010).

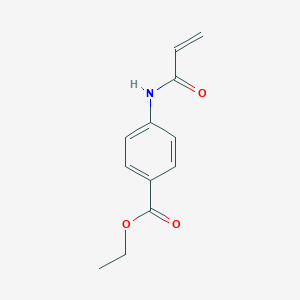

Its derivatives have been explored as intermediates in pharmaceutical synthesis, such as in the production of naproxen, a non-steroidal anti-inflammatory drug. This highlights its importance in drug development and synthesis (Xu & He, 2010).

Methyl 3-methoxy-2-naphthoate is also studied in the context of its interactions with cyclodextrins, which has implications for drug delivery and formulation (Madrid, Pozuelo, Mendicuti, & Mattice, 1997).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-methoxy-2-naphthoate is a naphthoate ester that can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.

Pharmacokinetics

These factors can be affected by the compound’s physicochemical properties, such as lipophilicity and water solubility .

properties

IUPAC Name |

methyl 3-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLSAOVNAXJHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304838 | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-2-naphthoate | |

CAS RN |

13041-60-6 | |

| Record name | 13041-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Methoxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the photochemical behavior of Methyl 3-methoxy-2-naphthoate?

A1: Methyl 3-methoxy-2-naphthoate exhibits interesting photochemical behavior, particularly its propensity to undergo photodimerization. Studies have shown that it forms head-to-tail photodimers upon irradiation, with the bonding occurring between the substituted rings of two molecules []. Interestingly, the presence of pyrene during irradiation leads to the formation of a mixture of the photodimer and an additional product []. Additionally, applying high pressure (2000 bars) during irradiation significantly enhances the rate of photodimerization, suggesting a negative activation volume for the reaction [].

Q2: How does Methyl 3-methoxy-2-naphthoate interact with modified γ-cyclodextrins?

A2: Methyl 3-methoxy-2-naphthoate forms stable 1:2 host-guest complexes with modified γ-cyclodextrins []. This interaction has been studied using various spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy. The binding affinity of these complexes depends heavily on the specific modifications made to the γ-cyclodextrin, particularly at the secondary rim. Interestingly, modifications at the secondary rim can disrupt the hydrogen-bonding network, leading to a more flexible cyclodextrin structure and a reduction in enantioselectivity during photodimerization reactions [].

Q3: Can Methyl 3-methoxy-2-naphthoate be used in catalytic reactions?

A3: While Methyl 3-methoxy-2-naphthoate itself might not act as a catalyst, its interaction with chiral hosts like modified γ-cyclodextrins can be exploited for enantiodifferentiating photocyclodimerization reactions []. The chiral environment provided by the cyclodextrin influences the stereochemical outcome of the photodimerization of Methyl 3-methoxy-2-naphthoate.

Q4: Has the absolute configuration of compounds related to Methyl 3-methoxy-2-naphthoate been determined?

A4: Yes, the absolute configurations of several compounds derived from Methyl 3-methoxy-2-naphthoate, specifically axially dissymmetric 10,10′-dihydroxy-9,9′-biphenanthryl and its derivatives, have been successfully determined. Researchers achieved this by employing stereoselective oxidative coupling of a tetrahydrophenanthrene derivative obtained from Methyl 3-methoxy-2-naphthoate []. This process yielded a key intermediate, which was subsequently transformed into a series of biphenanthryl derivatives with defined stereochemistry.

Q5: Are there any novel catalytic reactions involving Methyl 3-methoxy-2-naphthoate?

A5: Recent research has explored the use of nickel catalysts for the reductive cleavage of aryl methyl ethers, including Methyl 3-methoxy-2-naphthoate []. This reaction demonstrates a remarkable functional group tolerance and broad substrate scope, offering a new approach to cleaving challenging C-O bonds. This development opens up new possibilities for utilizing Methyl 3-methoxy-2-naphthoate in synthetic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.